Diphosphorus pentasulfide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,5,7-tetrakis(sulfanylidene)-2,4,6,8,9,10-hexathia-1λ5,3λ5,5λ5,7λ5-tetraphosphatricyclo[3.3.1.13,7]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/P4S10/c5-1-9-2(6)12-3(7,10-1)14-4(8,11-1)13-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQAYERJWZKYML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
P4S10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051659 | |
| Record name | Phosphorus pentasulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314-80-3 | |
| Record name | Phosphorus sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorus pentasulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphosphorus pentasulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.858 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHOSPHORUS PENTASULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJ1X20J1DX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Mechanistic Elucidation of Diphosphorus Pentasulfide
Novel Synthetic Pathways for the Controlled Formation of P₄S₁₀
The quest for highly pure and reactive P₄S₁₀ has driven the exploration of novel synthetic routes beyond the conventional direct combination of elements. These methods aim to control the reaction environment to minimize impurities and, in some cases, to generate specific structural forms of phosphorus sulfides.
Solid-State Synthesis Approaches and Polymorphic Control
The primary industrial synthesis of P₄S₁₀ is a high-temperature, solid-state (or molten-state) reaction between phosphorus and sulfur. wikipedia.orggoogle.com This method involves heating red or white phosphorus with sulfur, which is a highly exothermic process requiring careful temperature management. google.com
The main method for preparing phosphorus sulfides is the thermolysis of mixtures of phosphorus and sulfur. wikipedia.org The adamantane-like structure of P₄S₁₀ is the most thermodynamically stable cage structure among the phosphorus sulfides and is the main product when the elements are reacted in a stoichiometric ratio.
Control over the stoichiometry is critical, as deviations can lead to the formation of other phosphorus sulfides, such as phosphorus sesquisulfide (P₄S₃) or tetraphosphorus (B14172348) heptasulfide (P₄S₇). wikipedia.org While P₄S₁₀ itself has a well-defined, highly stable molecular structure, the broader family of phosphorus sulfides (P₄Sₙ) exhibits numerous isomers. For instance, P₄S₄ and P₄S₆ exist in multiple isomeric forms (e.g., α- and β-forms), and their selective synthesis can be achieved by carefully choosing precursors and reaction pathways, such as using triphenylphosphine (B44618) to abstract a sulfur atom from P₄S₇ to form P₄S₆. wikipedia.org
Vapor-Phase Deposition and Chemical Vapor Synthesis Techniques
Vapor-phase synthesis offers a route to produce thin films and specialized forms of phosphorus sulfides. Plasma Enhanced Chemical Vapor Deposition (PECVD) has been utilized to synthesize amorphous phosphorus sulfide (B99878) thin films. researchgate.net This technique involves the use of precursors like a trivalent phosphorus compound and hydrogen sulfide (H₂S) gas.
Under plasma conditions, phosphorus is oxidized to a pentavalent state, and the resulting films contain molecular structures corresponding to P₄S₇ and P₄S₁₀. researchgate.net The stoichiometry of the deposited film, specifically the sulfur-to-phosphorus ratio, can be controlled by adjusting the flow rates of the precursor gases. researchgate.net Another related technique, chemical vapor transport (CVT), has been successfully employed to synthesize crystalline fibrous red phosphorus using iodine as a transport agent, demonstrating the utility of vapor-phase methods in controlling the morphology of phosphorus-based materials. mdpi.com These methods are particularly valuable for applications in electronics and materials science where thin, uniform films are required. researchgate.netekb.eg
Solution-Based Preparations and Solvothermal Methods
While P₄S₁₀ is typically prepared via solvent-free, high-temperature methods, its reactions in solution are central to its application in organic synthesis. researchgate.net More recently, solution-based methods have been developed for synthesizing polymers using P₄S₁₀ as a key building block under mild conditions.
A notable example is the direct, catalyst-free reaction between P₄S₁₀ and various diols (such as ethylene (B1197577) glycol or polyethylene (B3416737) glycol) at 60°C in solvents like tetrahydrofuran (B95107) (THF) or toluene (B28343). mdpi.comdntb.gov.ua In this process, the initially insoluble P₄S₁₀ reacts and dissolves over the course of the reaction, leading to the formation of soluble poly(dithiophosphate)s with yields exceeding 95%. mdpi.comsemanticscholar.org This demonstrates a controlled, solution-based pathway that leverages the reactivity of P₄S₁₀ at significantly lower temperatures than traditional solid-state synthesis.
| Diol Reactant | Solvent | Temperature | Reaction Time | Yield |
|---|---|---|---|---|
| Poly(ethylene glycol) (PEG) | THF | 60°C | 6 h | >95% |
| 1,6-Hexanediol (HD) | THF | 60°C | 6 h | >95% |
| Ethylene Glycol (EG) | Toluene | 60°C | 6 h | >95% |
Influence of Stoichiometry and Impurities on P₄S₁₀ Product Purity
The purity of P₄S₁₀ is paramount, as it strongly dictates its reactivity. google.com The synthesis of phosphorus sulfides can yield a range of products depending on the ratio of phosphorus to sulfur. wikipedia.org Precise stoichiometric control is necessary to maximize the yield of P₄S₁₀ and minimize the formation of other phosphorus sulfides, which are considered impurities.
Table 2: Products of Phosphorus-Sulfur Reactions at Different Stoichiometries
| Compound | Formula | Synthesis Method Highlight |
|---|---|---|
| Phosphorus Sesquisulfide | P₄S₃ | Fusion of white phosphorus with sulfur in an inert solvent. wikipedia.org |
| Tetraphosphorus Pentasulfide | P₄S₅ | Reaction of P₄S₃ with sulfur in CS₂ with iodine catalyst. wikipedia.org |
| Tetraphosphorus Heptasulfide | P₄S₇ | Direct combination of elements in the correct ratio. |
| Diphosphorus (B173284) Pentasulfide | P₄S₁₀ | Reaction of liquid white phosphorus with sulfur above 300°C. wikipedia.org |
Commercial P₄S₁₀ often appears as a greenish-gray solid due to the presence of these impurities. wikipedia.org Given that impurities can significantly alter reaction outcomes, purification methods have been developed. One patented approach involves the selective reaction of impurities with water. The process takes advantage of the fact that impurities in crude P₄S₁₀ react more rapidly with water than P₄S₁₀ itself, allowing for their removal by filtration. google.com
Mechanistic Investigations of P₄S₁₀ Formation and Transformation Reactions
Understanding the mechanistic pathways of P₄S₁₀ is crucial for controlling its reactivity and designing new synthetic applications. Research has focused on both its formation and its subsequent transformations in chemical reactions.
Elucidation of Reaction Intermediates and Transition States
The formation of P₄S₁₀ from elemental phosphorus and sulfur at high temperatures is a complex process, and the specific intermediates are not easily isolated or characterized. However, the mechanism of its action in solution, particularly in thionation reactions, is better understood.
It is generally accepted that in refluxing solvents like toluene or pyridine, P₄S₁₀ can dissociate into the more reactive diphosphorus pentasulfide (P₂S₅) monomer. wikipedia.orgresearchgate.net
P₄S₁₀ ⇌ 2 P₂S₅
P₄S₁₀ + 8 ROH → 4 (RO)₂P(S)SH + 2 H₂S google.com
In certain reactions, specific adducts of P₄S₁₀ have been identified as key intermediates. For example, the reaction of a steroidal molecule with P₄S₁₀ in refluxing benzene (B151609) was found to afford a novel P₂S₅ adduct, which then undergoes further cycloaddition reactions. scispace.comresearchgate.net In the conversion of ketones to thiones, a thione intermediate is proposed, which can then undergo further reactions like intramolecular Diels-Alder cycloadditions. researchgate.netepa.gov While discrete transition states for the formation of the P₄S₁₀ cage itself are not well-documented experimentally, the dissociation into P₂S₅ represents a key equilibrium that governs its reactivity in subsequent transformations.
Kinetic and Thermodynamic Aspects of P4S10 Synthesis and Decomposition
The formation and breakdown of this compound (P₄S₁₀) are governed by specific kinetic and thermodynamic principles. The synthesis is a highly exothermic process, requiring careful temperature control to ensure product purity, while decomposition is typically initiated by heat or hydrolysis.
Synthesis
The industrial preparation of this compound involves the direct reaction of liquid white phosphorus (P₄) with molten sulfur. wikipedia.org This synthesis is typically conducted at temperatures between 300-450 °C. webqc.orggoogle.com The reaction is highly exothermic, with a significant release of energy, as indicated by its enthalpy of reaction. webqc.org
Kinetic control is crucial to the synthesis. The temperature must be carefully managed to prevent the formation of lower phosphorus sulfides, such as P₄S₃ or P₄S₇. webqc.org Industrial methods may involve continuously feeding molten sulfur and yellow phosphorus into a reactor at stoichiometric ratios under stirring, maintaining a constant temperature of 410-430 °C and a slight positive pressure with nitrogen gas (17-21 millibars). google.com Subsequent distillation under reduced pressure helps purify the P₄S₁₀ product. webqc.org
Thermodynamic Data for P₄S₁₀ Synthesis and Properties
| Parameter | Value | Notes |
|---|---|---|
| Enthalpy of Reaction (P₄ + 10S → P₄S₁₀) | -450 kJ·mol⁻¹ | Highly exothermic reaction. webqc.org |
| Standard Enthalpy of Formation (ΔfHº₂₉₈) | –215.4 kJ·mol⁻¹ | Calculated via high-level ab initio methods. uwa.edu.au |
| Melting Point | 288 °C | webqc.org |
| Boiling Point | 514 °C | webqc.org |
| Heat of Fusion (ΔHfus) | 21.5 kJ·mol⁻¹ | webqc.org |
| Heat of Vaporization (ΔHvap) | 45.3 kJ·mol⁻¹ | webqc.org |
Decomposition
This compound decomposes under certain conditions, notably through thermal degradation and hydrolysis. When heated to decomposition, it emits highly toxic fumes of phosphorus and sulfur oxides. nih.gov The compound is particularly sensitive to moisture, reacting vigorously with water. microkat.gr
The hydrolysis of P₄S₁₀ is a rapid process that initially produces hydrogen sulfide (H₂S), which is responsible for the compound's characteristic rotten egg odor. wikipedia.org The complete hydrolysis reaction ultimately yields phosphoric acid and hydrogen sulfide as the final products. wikipedia.org
P₄S₁₀ + 16 H₂O → 4 H₃PO₄ + 10 H₂S wikipedia.org
The strength of the bonds within the P₄S₁₀ cage structure provides insight into its thermal stability. The molecule contains both terminal and bridging phosphorus-sulfur bonds, with the terminal bonds being stronger.
Thermodynamic Data for P₄S₁₀ Decomposition
| Parameter | Value | Notes |
|---|---|---|
| Terminal P=S Bond Dissociation Energy | ~340 kJ·mol⁻¹ | webqc.org |
| Bridging P-S Bond Dissociation Energy | ~270 kJ·mol⁻¹ | webqc.org |
| Heat of Combustion | -6,050 cal/g | nih.gov |
Computational Modeling of P4S10 Mechanistic Pathways
Due to a lack of extensive experimental thermochemical data for many phosphorus sulfide isomers, high-level computational methods have become invaluable for elucidating their properties and reaction pathways. uwa.edu.au These ab initio studies provide accurate reference data and mechanistic insights that are challenging to obtain through experimentation alone.
High-level composite ab initio procedures, such as the Wn-F12 theories, have been employed to determine precise thermochemical data for various P₄Sₙ cages, including P₄S₁₀. uwa.edu.au These methods approximate energies at the CCSD(T) and CCSDT(Q) limits, providing highly accurate values. For instance, the standard enthalpy of formation (ΔfHº₂₉₈) for P₄S₁₀ has been calculated to be –215.4 kJ·mol⁻¹ using these techniques. uwa.edu.au Such calculations are particularly challenging for molecules with many second-row atoms like phosphorus and sulfur, where correlation energies converge slowly, but advanced computational approaches can overcome these difficulties. uwa.edu.au
Computational chemistry has also been applied to understand the mechanistic pathways of reactions where P₄S₁₀ is used as a reagent, such as in thionation reactions. researchgate.net Density Functional Theory (DFT) calculations have been used to confirm the stability of related phosphorus oxide sulfide isomers (P₄O₁₀₋ₙSₙ), which can be formed during reorganization reactions between P₄S₁₀ and P₄O₁₀. researchgate.net These computational models allow researchers to assess the prospective stability of isomers that have not yet been isolated experimentally. researchgate.net While these studies primarily focus on the reactions of P₄S₁₀ rather than its fundamental synthesis or decomposition pathways, they demonstrate the power of computational modeling in predicting the behavior and stability of complex phosphorus-sulfur systems.
Comprehensive Studies on the Chemical Reactivity and Derivatization of Diphosphorus Pentasulfide
Thionation Reactions in Organic Synthesis Mediated by P₄S₁₀
The conversion of a carbonyl group (C=O) to a thiocarbonyl group (C=S), known as thionation, is one of the most fundamental applications of diphosphorus (B173284) pentasulfide in organic synthesis. While P₄S₁₀ itself is effective, its poor solubility in many organic solvents has led to the development and widespread use of more soluble derivatives, such as Lawesson's reagent. The reactivity and mechanisms of these related reagents provide significant insight into the function of P₄S₁₀.
Mechanistic Pathways of Carbonyl Compound Thionation
The thionation of carbonyl compounds by P₄S₁₀ is not a simple nucleophilic substitution. It is generally accepted that the P₄S₁₀ cage structure, in solution and particularly at elevated temperatures, exists in equilibrium with its more reactive monomeric form, phosphorus pentasulfide (P₂S₅). nih.gov The mechanism then proceeds through a two-step pathway analogous to the well-known Wittig reaction. mdpi.com
The proposed mechanism involves:
[2+2] Cycloaddition: The reactive P₂S₅ monomer undergoes a concerted [2+2] cycloaddition with the carbonyl compound. This step forms a transient, four-membered ring intermediate known as a thiaoxaphosphetane. mdpi.com
Cycloreversion: The thiaoxaphosphetane intermediate then fragments in a rate-determining cycloreversion step. This fragmentation is driven by the formation of a highly stable phosphorus-oxygen double bond (P=O), yielding the desired thiocarbonyl compound and a phosphorus-oxygen-sulfur byproduct. mdpi.com
Selective Thionation of Heteroatom-Containing Functional Groups (e.g., Amides, Esters, Ureas)
Diphosphorus pentasulfide and its derivatives exhibit notable selectivity in the thionation of various carbonyl functional groups. The rate of thionation is highly dependent on the electronic nature of the carbonyl group, leading to a predictable reactivity hierarchy. Generally, amides are more reactive towards thionation than esters. mdpi.com This difference in reactivity allows for the selective thionation of an amide in the presence of an ester group within the same molecule.
The reactivity order is often cited as: Amides > Ketones > Esters. mdpi.com Esters can be particularly unreactive, often requiring higher temperatures and longer reaction times for complete conversion. audreyli.com To enhance the utility of P₄S₁₀, particularly for less reactive carbonyls, combination reagent systems have been developed. The addition of hexamethyldisiloxane (B120664) (HMDO) to P₄S₁₀ creates a highly effective thionating system that can convert esters, lactones, amides, and lactams to their corresponding thio-analogs in high yields, often comparable or superior to those obtained with Lawesson's reagent. researchgate.netnih.gov
| Substrate | Functional Group | Product | Yield (%) | Conditions |
|---|---|---|---|---|
| Ethyl Benzoate | Ester | Ethyl Thiobenzoate | 94 | Refluxing xylene, 4h |
| Ethyl Heptanoate | Ester | Ethyl Thioheptanoate | 85 | Refluxing xylene, 8h |
| N,N-Dimethylbenzamide | Amide | N,N-Dimethylthiobenzamide | 96 | Refluxing xylene, 1h |
| γ-Butyrolactone | Lactone (Cyclic Ester) | γ-Thiobutyrolactone | 91 | Refluxing xylene, 2h |
| ε-Caprolactam | Lactam (Cyclic Amide) | ε-Thiocaprolactam | 96 | Refluxing xylene, 1h |
Data compiled from studies on the P₄S₁₀/HMDO reagent system. audreyli.com
Stereochemical and Regioselective Considerations in P₄S₁₀-Mediated Thionations
The stereochemical and regioselective outcomes of P₄S₁₀-mediated thionations are largely dictated by the substrate's structure and the relative reactivity of its functional groups.
Stereochemistry: In thionation reactions involving chiral centers adjacent to the carbonyl group, the reaction generally proceeds with retention of stereochemistry. Since the C=O to C=S conversion does not directly involve breaking bonds at the chiral center, the original stereochemical integrity is typically maintained.
Regioselectivity: In molecules containing multiple, chemically distinct carbonyl groups, P₄S₁₀ can exhibit high regioselectivity. This selectivity is governed by the reactivity hierarchy discussed previously. For instance, in a compound containing both an amide and an ester, the amide carbonyl will be preferentially thionated under controlled conditions. This principle is a valuable tool in the synthesis of complex molecules. A notable example of regioselectivity is in the Paal-Knorr type cyclization of 1,4-dicarbonyl compounds, where thionation with P₄S₁₀ can lead to the formation of substituted thienoindoles. beilstein-journals.org
Development of Recyclable P₄S₁₀-Derived Thionating Reagents
A significant drawback of traditional thionation reactions using P₄S₁₀ or Lawesson's reagent is the formation of phosphorus-containing byproducts, which can complicate product purification and generate chemical waste. nih.gov To address these issues, research has focused on developing modified and supported reagents that offer easier workup and the potential for recycling.
Solid-Supported Reagents: One successful approach involves the immobilization of P₄S₁₀ on a solid support like alumina (B75360) (Al₂O₃). nih.govresearchgate.net The P₄S₁₀/Al₂O₃ reagent is effective for the thionation of amides and ketones. A key advantage is that the phosphorus byproducts are adsorbed onto the alumina support, allowing for their removal by simple filtration, thereby eliminating the need for cumbersome aqueous workups or chromatography. nih.gov
P₄S₁₀-Pyridine Complex: The P₄S₁₀-pyridine complex is a storable, crystalline solid that is more soluble and easier to handle than P₄S₁₀ alone. researchgate.netorganic-chemistry.org It often produces cleaner reactions and purer products, simplifying the purification process. researchgate.net This complex also exhibits higher thermal stability than Lawesson's reagent, making it suitable for high-temperature reactions. organic-chemistry.org
Polymer-Supported Reagents: The principles of solid-phase synthesis have been applied to create polymer-supported thionating agents. durham.ac.uk These reagents are bound to a polymer backbone, which renders them insoluble in the reaction medium. After the reaction is complete, the reagent and its byproducts can be removed by filtration and potentially regenerated and recycled, aligning with the principles of green chemistry. durham.ac.ukprinceton.edu
Reactions with Hydroxyl and Thiol-Containing Compounds: Formation of Phosphorus-Sulfur Acids
Beyond its role as a thionating agent, P₄S₁₀ reacts readily with nucleophiles such as alcohols and thiols to produce a variety of organophosphorus-sulfur compounds.
Synthesis and Characterization of Dithiophosphoric Acids and Esters
The reaction of this compound with alcohols is a primary industrial route for the synthesis of O,O-dialkyl dithiophosphoric acids. These compounds are crucial intermediates for the production of lubricant additives (e.g., zinc dialkyldithiophosphates or ZDDPs), pesticides, and flotation agents.
The reaction proceeds according to the following general stoichiometry, liberating hydrogen sulfide (B99878) gas:
P₄S₁₀ + 8 ROH → 4 (RO)₂P(S)SH + 2 H₂S
This reaction is typically performed by treating P₄S₁₀ with four equivalents of an alcohol or phenol. The resulting crude dithiophosphoric acids are strong acids and are often converted to their more stable salt or ester derivatives for subsequent use.
| Alcohol (ROH) | Dithiophosphoric Acid Product | Molecular Formula |
|---|---|---|
| Methanol | O,O-Dimethyl dithiophosphoric acid | C₂H₇O₂PS₂ |
| Ethanol (B145695) | O,O-Diethyl dithiophosphoric acid | C₄H₁₁O₂PS₂ |
| Isopropanol | O,O-Diisopropyl dithiophosphoric acid | C₆H₁₅O₂PS₂ |
| Isobutanol | O,O-Diisobutyl dithiophosphoric acid | C₈H₁₉O₂PS₂ |
Characterization of these acids and their derivatives is routinely performed using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P, ¹H, ¹³C) is particularly powerful for confirming the structure and purity of these compounds. Infrared (IR) spectroscopy is used to identify characteristic vibrations, such as the P=S and P-O-C bonds. For stable crystalline derivatives, single-crystal X-ray diffraction provides definitive structural elucidation.
Reaction Kinetics and Equilibrium Studies of P₄S₁₀ Alcoholysis/Thiolysis
The reactions of this compound with alcohols (alcoholysis) and thiols (thiolysis) are fundamental processes for the synthesis of a wide array of organothiophosphorus compounds. These reactions lead to the formation of dithiophosphoric acids, which are valuable intermediates in the production of lubricant additives, pesticides, and flotation agents. google.comsciensage.info
However, the actual process is more complex, involving the formation of various phosphorus-sulfur-containing byproducts. The rate of this reaction is of significant industrial importance as it directly impacts the efficiency of manufacturing processes for dialkyl- and diaryldithiophosphoric acids. google.com
Key Research Findings on P₄S₁₀ Alcoholysis:
| Reactant | Conditions | Key Findings |
| Alcohols (general) | Varies | The main product is O,O-dialkyldithiophosphoric acid, but minor quantities of other phosphorus esters are also formed. google.com |
| Phenols | Varies | Similar to alcohols, phenolysis leads to O,O-diaryldithiophosphoric acids. google.com |
| Diols | 60 °C in THF or toluene (B28343) | Without any catalyst, this reaction yields novel poly(dithiophosphate)s with dithiophosphate (B1263838) coupling groups and pendant P=S and P-SH functionalities. mdpi.com |
The reaction of P₄S₁₀ with alcohols like ethanol produces dialkyldithiophosphoric acids, which are precursors to metal dithiophosphates used as lubricant additives. sciensage.infowikipedia.org While detailed kinetic data is often proprietary, it is understood that factors such as temperature, solvent, and the structure of the alcohol or thiol play crucial roles in determining the reaction rate and product distribution.
Reactions with Nitrogenous Compounds: Formation of Thiophosphoryl Amides and Related Derivatives
This compound is a key reagent for the synthesis of nitrogen-containing thiophosphorus compounds through its reactions with primary and secondary amines. These reactions open pathways to a variety of thiophosphoryl amides and related derivatives.
Synthesis of Thiophosphoryl Triamides and Amidothionates
The reaction between this compound and secondary aliphatic amines can yield thiophosphoric amides. lookchem.com Depending on the reaction conditions, including the molar ratio of reactants and temperature, different products can be obtained. For instance, with secondary aliphatic amines, the reaction can produce a monamide, a mixed diamide (B1670390), or a triamide. lookchem.com The monamide can be further converted to the diamide, which in turn can be converted to the triamide by reaction with more amine. lookchem.com
Heating six moles of an amine with one mole of this compound at temperatures between 150-180°C has been shown to produce triamides of the type (RHN)₃PS. lookchem.com However, attempts to prepare triamides from certain secondary aliphatic amines have resulted in oily products that are difficult to purify. lookchem.com
Mechanistic Insights into P₄S₁₀-Amine Reactions
The reaction of this compound with amines is thought to proceed via the nucleophilic attack of the amine on the phosphorus atoms of the P₄S₁₀ cage. This initial attack leads to the cleavage of the P-S-P bridges and the formation of various thiophosphorylated amine intermediates. The subsequent course of the reaction is dependent on the stoichiometry of the reactants and the reaction conditions.
With primary aromatic amines, P₄S₁₀ has been shown to form diamides, (RNH)₂PSSH, while with both primary aliphatic and aromatic amines, it can form triamides, (RNH)₃PS. lookchem.com The reaction with secondary aliphatic amines, such as di-n-butylamine, can be controlled to yield different amides. lookchem.com For example, the reaction can be stopped at the monamide or diamide stage, or driven to completion to form the triamide. lookchem.com
Reactions with Inorganic Species and Main Group Elements
This compound also exhibits reactivity towards a range of inorganic compounds, including metal oxides and sulfides, leading to the formation of various inorganic thiophosphates and related complexes.
Formation of Thiophosphate Anions and Related Metal Complexes
The reaction of this compound with alkali metal hydroxides, such as sodium hydroxide, results in the formation of inorganic thiophosphate anions. For instance, the reaction with NaOH can produce sodium dithiophosphate. wikipedia.org
P₂S₅ + 6 NaOH → 2 Na₃PO₂S₂ + H₂S + 2 H₂O wikipedia.org
These inorganic thiophosphate anions can act as ligands, coordinating to metal ions to form a variety of metal complexes. wikipedia.org The resulting metal dithiophosphates have found commercial applications. wikipedia.org
Reactions with Metal Oxides and Sulfides
This compound is a key component in the synthesis of amorphous solid electrolytes for certain types of lithium batteries. wikipedia.org These electrolytes are often based on lithium sulfide (Li₂S) and P₄S₁₀. The reaction between Li₂S and P₄S₁₀ can lead to the formation of various lithium thiophosphate glasses, which exhibit high ionic conductivity. The molar ratio of sulfur to phosphorus (S/P) in the this compound composition can influence the lithium ionic conductivity of the resulting sulfide-based inorganic solid electrolyte material. googleapis.com
The reactions of P₄S₁₀ with metal oxides are less commonly reported in readily available literature but are conceptually similar to thionation reactions. The high affinity of phosphorus for oxygen and sulfur for the metal can drive these reactions, leading to the formation of metal sulfides and phosphorus oxides or oxysulfides.
High-Temperature Transformations and Phase Equilibria Studies
This compound (P₄S₁₀) exhibits distinct transformations upon heating, transitioning through solid, liquid, and gaseous phases before undergoing thermal decomposition at elevated temperatures. The phase behavior of P₄S₁₀ is critical for its synthesis, purification, and application in high-temperature reactions.
The compound is a yellow crystalline solid at room temperature. dtic.mil Upon heating, it melts at approximately 288 °C (561 K) and boils at 514 °C (787 K). dtic.mil These transition points are fundamental parameters in the phase equilibria of the substance, dictating the conditions under which it exists as a liquid or a gas. The vapor pressure of this compound reaches 1 mmHg at 300 °C, indicating its volatility above the melting point. dtic.mil
At temperatures exceeding 600 °C, this compound undergoes thermolysis. This high-temperature transformation involves a disproportionation reaction, leading to the formation of lower phosphorus sulfides, specifically phosphorus sesquisulfide (P₄S₃), and elemental sulfur. researchgate.net This decomposition pathway highlights the thermal stability limits of the P₄S₁₀ cage structure.
The study of these high-temperature transformations is essential for controlling the synthesis of P₄S₁₀, which is typically prepared by the reaction of liquid white phosphorus with sulfur at temperatures above 300 °C. dtic.mil Careful temperature control is necessary to prevent the formation of undesired lower sulfides. dtic.mil
| Property | Value |
|---|---|
| Melting Point | 288 °C (561 K) |
| Boiling Point | 514 °C (787 K) |
| Decomposition Temperature | > 600 °C |
| Decomposition Products | Phosphorus sesquisulfide (P₄S₃) and Sulfur (S) |
Coordination Chemistry of P₄S₁₀ and its Derivatives
While this compound itself is not typically used directly as a ligand in coordination chemistry, it serves as a crucial precursor for the synthesis of a versatile class of sulfur-donor ligands. The reactivity of the P₄S₁₀ molecule allows for the straightforward creation of derivatives, primarily dithiophosphates, which readily form stable complexes with a wide range of metal ions.
Ligand Design and Synthesis for Metal Complexation
The primary role of this compound in ligand synthesis is its reaction with alcohols (ROH) to form O,O'-dialkyldithiophosphoric acids ((RO)₂PS₂H). wikipedia.org This reaction provides a versatile and direct route to a major class of 1,1-dithiolate ligands. sysrevpharm.org
The general synthesis is represented by the following equation: P₄S₁₀ + 8 ROH → 4 (RO)₂PS₂H + 2 H₂S wikipedia.org
The design of these ligands is achieved by varying the nature of the alkyl or aryl (R) group of the alcohol. This structural modification allows for the tuning of the ligand's steric and electronic properties, such as its solubility in different solvents and the stability of the resulting metal complexes. For instance, using branched alkyl groups can enhance the solubility of the neutral metal dithiophosphate complexes in organic solvents. wikipedia.org
Once synthesized, these dithiophosphoric acids, or their corresponding dithiophosphate salts (e.g., ammonium (B1175870) salts), are used to prepare metal complexes. This is typically achieved through reactions with metal salts, such as chlorides, oxides, or acetates, via metathesis reactions. wikipedia.org For example, nickel(II) chloride reacts with ammonium diethyldithiophosphate to yield nickel(II) diethyldithiophosphate. wikipedia.org
Structural Characterization of P₄S₁₀-Containing Coordination Compounds
A common coordination mode for dithiophosphate ligands is as bidentate chelating agents, where both sulfur atoms bind to a single metal center, forming a stable four-membered chelate ring. researchgate.net This is observed in the structure of nickel bis(dimethyldithiophosphate), where the nickel ion is coordinated by the sulfur atoms of two dithiophosphate ligands. wikipedia.org
| Complex | Metal Center Geometry | Ligand Coordination Mode | Selected Structural Parameters |
|---|---|---|---|
| Nickel bis(dimethyldithiophosphate) | Square Planar (inferred) | Bidentate Chelate | Ni-S: 222 pm; P-S: 198 pm; S-P-S: 103°; S-Ni-S: 88° wikipedia.org |
| [{(2,4-(CH₃)₂C₆H₃O)₂PS₂}₂Fe{NC₅H₄(C₂H₅)-4}₂] | Octahedral | Bidentate Chelate | Fe(II) chelated by four S atoms and coordinated by two axial N atoms researchgate.net |
| Dinuclear Gold(I) Dithiophosphonate Complexes | Linear (Au(I)) | Bridging | Forms an eight-membered metallacycle ring unirioja.es |
Spectroscopic Signatures of P₄S₁₀ Coordination Modes
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are vital for characterizing P₄S₁₀-derived complexes and elucidating the coordination modes of the ligands.
³¹P NMR Spectroscopy: Phosphorus-31 NMR is a powerful tool for probing the chemical environment of the phosphorus atom within the dithiophosphate ligand. The ³¹P chemical shift is sensitive to the nature of the substituents on the ligand and its mode of coordination to the metal. dtic.milresearchgate.net For solid P₄S₁₀ itself, ³¹P MAS-NMR spectra show resonances that can be assigned to the crystallographically inequivalent phosphorus atoms in the adamantane-like cage. dtic.mil In coordination complexes, distinct ³¹P NMR signals can be observed for ligands in different chemical environments. For example, in solution-state ³¹P{¹H} NMR studies of dinuclear gold(I) dithiophosphonate complexes, separate signals were observed for the cis and trans isomers, with chemical shifts of 102.25 ppm and 99.32 ppm, respectively. unirioja.es The coordination of the ligand to a metal center typically results in a change in the ³¹P chemical shift compared to the free ligand.
Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination of the dithiophosphate ligand by analyzing the vibrational frequencies of the P-S bonds. The positions of the stretching vibrations associated with the PS₂ group are indicative of the coordination mode. When a dithiophosphate ligand coordinates to a metal in a bidentate fashion, the P=S and P-S bonds become more similar, leading to changes in their characteristic absorption bands. In analogous phosphinodithioformate complexes, characteristic bands for (S,S')-bidentate coordination are observed in the regions of 951–1000 cm⁻¹ and 885–930 cm⁻¹. researchgate.net These frequency ranges are key signatures for identifying the chelation of the ligand to the metal center.
Applications of Diphosphorus Pentasulfide in Advanced Materials Science and Engineering
Precursor Role in Solid-State Electrolyte Development for Energy Storage Devices
The development of all-solid-state batteries is a major goal in energy storage research, promising enhanced safety and higher energy density compared to conventional lithium-ion batteries that use flammable liquid electrolytes. mdpi.com Diphosphorus (B173284) pentasulfide is a cornerstone in the synthesis of sulfide-based solid electrolytes, particularly within the lithium-phosphorus-sulfur (Li-P-S) system, which is renowned for its high ionic conductivity. wikipedia.orgresearchgate.net
Chalcogenide glass electrolytes, specifically those in the Li₂S-P₄S₁₀ system, are synthesized by reacting lithium sulfide (B99878) (Li₂S) with diphosphorus pentasulfide. rsc.org The properties of the resulting electrolyte are highly dependent on the synthesis method and the molar ratio of the precursors. Common synthesis techniques include high-energy mechanical ball milling and melt-quenching, followed by a controlled heat treatment (annealing). nih.govnih.gov
Liquid-phase synthesis is another method where precursors are reacted in an organic solvent, which can offer advantages such as lower energy consumption and access to metastable phases. nih.govuhasselt.be For example, the highly conductive Li₇P₃S₁₁ phase can be prepared by reacting Li₂S and P₄S₁₀ in a solvent like acetonitrile, followed by a two-step heat treatment. nih.gov The optimization of these electrolytes involves carefully controlling the precursor ratios and annealing temperatures to produce crystal phases with high ionic conductivity. researchgate.netrsc.org For instance, glass-ceramic electrolytes in the 70Li₂S-30P₂S₅ and 80Li₂S-20P₂S₅ compositions have been shown to precipitate superionic phases like Li₇P₃S₁₁ and a thio-LISICON II analog, achieving remarkable room-temperature conductivities. researchgate.net
Below is a data table summarizing various synthesis approaches for Li-P-S electrolytes using P₄S₁₀.
| Precursor Ratio (mol%) | Synthesis Method | Key Crystalline Phase | Room Temperature Ionic Conductivity (S cm⁻¹) |
| 75Li₂S·25P₂S₅ | Mechanical Milling & Heat Treatment | β-Li₃PS₄ | Not specified, used as a separator layer. researchgate.net |
| 70Li₂S·30P₂S₅ | Melt Quenching & Heat Treatment | Li₇P₃S₁₁ | 3.2 x 10⁻³ |
| 80Li₂S·20P₂S₅ | Melt Quenching & Heat Treatment | Thio-LISICON II analog | 1.0 x 10⁻³ |
| Li₂S, GeS₂, P₂S₅ | Single-Step High-Energy Ball Milling | Glassy-ceramic Li₁₀GeP₂S₁₂ | 1.07 x 10⁻³ |
This table presents data compiled from multiple research findings to illustrate the relationship between synthesis parameters and electrolyte performance. researchgate.netnih.gov
The reaction between the adamantane-like P₄S₁₀ molecule and Li₂S leads to the breakdown of the P₄S₁₀ cage structure and the formation of various thiophosphate anionic units. The type and distribution of these units within the resulting glass or glass-ceramic structure are critical factors governing the material's ionic conductivity. rsc.org Key structural units include ortho-thiophosphate (PS₄³⁻), pyro-thiophosphate (P₂S₇⁴⁻), and hypo-thiodiphosphate (P₂S₆⁴⁻). rsc.org
Understanding the dynamic processes during the synthesis of solid electrolytes from P₄S₁₀ is crucial for optimizing their performance. In-situ and operando characterization techniques, which monitor the material as it forms in real-time, provide invaluable insights that are not accessible through conventional ex-situ analysis. rsc.orgsciengine.com
While a developing area, the application of these techniques can elucidate the complex reaction pathways. For example:
In-situ X-ray Diffraction (XRD) can be used to track the evolution of crystalline phases during the heat treatment of a Li₂S-P₄S₁₀ glass. This allows researchers to observe the precise temperatures at which amorphous precursors transform into desired high-conductivity phases like Li₇P₃S₁₁, or undesired secondary phases. sciengine.com
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ³¹P MAS-NMR, is a powerful tool for probing the local chemical environment of phosphorus. It can be applied in liquid-phase synthesis to identify the formation of intermediate thiophosphate species as P₄S₁₀ reacts with Li₂S in a solvent. uhasselt.be
In-situ Raman and Infrared (IR) Spectroscopy can provide complementary information on the vibrational modes of the phosphorus-sulfur anions, helping to identify the specific structural units (PS₄³⁻, P₂S₇⁴⁻, etc.) being formed during the reaction. researchgate.net
These advanced characterization methods are essential for building a fundamental understanding of the synthesis mechanism, enabling more rational design and control over the final electrolyte properties. rsc.org
The quality of the this compound precursor has a direct impact on the electrochemical properties of the final sulfide-based solid electrolyte. Research indicates that variations in the purity, crystallinity, and even the thermal properties of the starting P₄S₁₀ can significantly affect the ionic conductivity of the resulting electrolyte. googleapis.comepo.org
Patents and studies have specified that certain characteristics of the P₄S₁₀ composition can lead to improved electrolyte performance. For instance, a P₄S₁₀ composition with a specific molar ratio of sulfur to phosphorus (S/P) between 2.40 and 2.49 has been shown to enhance the lithium-ion conductivity of the final product. googleapis.com Furthermore, the thermal profile of the P₄S₁₀, as measured by Differential Scanning Calorimetry (DSC), is an important indicator. A wider half-width of the endothermic melting peak (≥ 4.1°C) in the DSC curve of P₄S₁₀ is correlated with higher ionic conductivity in the synthesized electrolyte. googleapis.com Similarly, the crystallinity of the P₄S₁₀ precursor, calculated from X-ray diffraction data, and its melting enthalpy are also critical parameters. google.com
The morphology and density of the final pressed electrolyte pellet, which are influenced by the particle characteristics of the P₄S₁₀ precursor, are also crucial. The ionic conductivity of the electrolyte generally increases linearly with the increasing density of the pellet. nih.gov
| P₄S₁₀ Precursor Property | Measurement Technique | Desired Characteristic for Enhanced Electrolyte Performance |
| Molar Ratio (S/P) | Elemental Analysis | 2.40 to 2.49 |
| Thermal Behavior | Differential Scanning Calorimetry (DSC) | Endothermic peak half-width ≥ 4.1°C |
| Crystallinity | X-ray Diffraction (XRD) | 40% to 80% |
| Melting Enthalpy | Differential Scanning Calorimetry (DSC) | 60 J/g to 100 J/g |
This table summarizes key precursor properties of this compound and their correlation with the performance of the final solid electrolyte, based on patent literature. googleapis.comepo.orggoogle.com
Development of Novel Phosphorus-Sulfur Frameworks and Compounds
Beyond its role in solid electrolytes, this compound is a valuable reagent for synthesizing other novel materials, including polymers and oligomers containing phosphorus and sulfur. These materials are of interest for a wide range of applications due to their unique chemical and physical properties. semanticscholar.orgdntb.gov.ua
Novel functional polymers can be synthesized through the direct, catalyst-free reaction of this compound with various diols (compounds with two hydroxyl groups), such as ethylene (B1197577) glycol or polyethylene (B3416737) glycol (PEG). semanticscholar.orgdntb.gov.ua This polycondensation reaction, typically carried out under mild conditions (e.g., 60°C in a solvent), yields macromolecules known as poly(dithiophosphate)s. semanticscholar.org
The resulting polymer chains are characterized by dithiophosphate (B1263838) coupling groups and possess both terminal (P=S) and pendant (P-SH) functionalities. semanticscholar.org The properties of these polymers, including their viscoelasticity, can be tailored by copolymerizing P₄S₁₀ with mixtures of different diols. dntb.gov.ua The choice of solvent also plays a critical role in the polymer architecture. For example, when the reaction is conducted in tetrahydrofuran (B95107) (THF), the solvent can participate in the reaction through ring-opening, leading to branched polymer structures. In contrast, using a non-participating solvent like toluene (B28343) results in the formation of linear polymer chains. semanticscholar.org These phosphorus- and sulfur-containing polymers represent a unique class of macromolecules with potential for new routes in polymer synthesis and diverse applications. semanticscholar.orgdntb.gov.ua
| Reactants | Solvent | Resulting Polymer Structure | Key Features |
| P₄S₁₀ + Poly(ethylene glycol) | Tetrahydrofuran (THF) | Branched Poly(dithiophosphate) | THF incorporates into the polymer structure. semanticscholar.org |
| P₄S₁₀ + Poly(ethylene glycol) | Toluene | Linear Poly(dithiophosphate) | Linear chains with P=S and P-SH groups. semanticscholar.org |
| P₄S₁₀ + Ethylene Glycol / 1,6-Hexanediol | Tetrahydrofuran (THF) | Poly(dithiophosphate) | Properties are tunable through copolymerization. dntb.gov.ua |
This table illustrates the synthesis of polymeric phosphorus sulfides from P₄S₁₀ and various diols, highlighting the influence of the solvent on the final polymer architecture. semanticscholar.orgdntb.gov.ua
Structural Characterization and Property Correlation in Novel P-S Materials
The development of novel materials incorporating phosphorus and sulfur, often derived from this compound (P₄S₁₀), has garnered significant interest due to their unique optical, thermal, and mechanical properties. The structural characterization of these materials is crucial for understanding and predicting their performance, enabling the tailoring of properties for specific applications in advanced materials science and engineering.
A key area of research involves the synthesis of phosphorus- and sulfur-containing polymers. These polymers often exhibit high refractive indices, a desirable characteristic for optical applications such as lenses and coatings. acs.org The high polarizability of phosphorus and sulfur atoms contributes to this property. acs.org For instance, novel polymers have been synthesized that demonstrate refractive index (n) values as high as 1.721 at 546 nm. acs.org Furthermore, these materials can exhibit high glass transition temperatures (Tg) above 130°C and thermal stability with a 5% weight loss temperature (T₅d) exceeding 310°C, making them suitable for applications requiring robust thermal performance. acs.org
The correlation between the structure of these P-S materials and their properties is a primary focus of investigation. Techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy (¹H and ³¹P), and gel permeation chromatography (GPC) are instrumental in elucidating the molecular architecture. mdpi.comnih.gov These analyses have revealed the formation of macromolecules with dithiophosphate coupling groups and pendant P=S and P-SH functionalities. mdpi.com
For example, the reaction of this compound with diols can produce poly(dithiophosphate)s (PDTPs). mdpi.com The structure of these polymers, including the presence of branching points, can be influenced by the reaction conditions, such as the solvent used. nih.gov When tetrahydrofuran (THF) is used as a diluent, ring-opening of the THF molecule by the pendant sulfide group can occur, leading to branching. nih.gov In contrast, using a solvent like toluene can result in linear polymer chains. mdpi.com These structural variations directly impact the material's properties. For instance, PDTPs have been shown to have low glass transition temperatures, ranging from -4 to -50°C, indicating the formation of elastic chains. nih.gov
In the realm of inorganic materials, the phosphorus-sulfur system extends beyond simple binary compounds to include sulfur-rich phosphorus polysulfides. scispace.com The structural determination of these compounds, such as α-P₂S₇ and β-P₂S₇, has revealed polymeric strands featuring covalent S-S bonds and different types of bridging sulfur atoms. scispace.com This complexity in the atomic arrangement directly influences the material's properties.
The table below summarizes the correlation between structural features and key properties in some novel P-S materials.
| Material Class | Key Structural Feature(s) | Resulting Property | Potential Application |
| Phosphorus- and Sulfur-Containing Polymers | High polarizability of P and S atoms | High Refractive Index (e.g., up to 1.721) | Optical materials, LED encapsulation acs.org |
| Poly(dithiophosphate)s (PDTPs) | Linear vs. Branched Chains | Tunable viscoelastic properties, Low Tg (-4 to -50°C) | Elastomers, functional polymers mdpi.comnih.gov |
| Phosphorus Polysulfides | Polymeric strands with S-S bonds | Varied oxidation states of sulfur | Advanced inorganic materials scispace.com |
| Co-polyurethane modified with P₄S₁₀ | Incorporation of P, S, N, and O | Semiconductor-like electrical conductivity | Electronic components ekb.eg |
The modification of existing polymers with this compound also offers a pathway to new materials with tailored properties. For instance, modifying co-polyurethane with this compound introduces phosphorus, sulfur, nitrogen, and oxygen into the polymer matrix. ekb.eg This elemental composition, rich in electron-donor atoms, can lead to desirable optical and electrical properties, such as decreased optical energy gaps and electrical conductivity similar to that of semiconducting materials. ekb.eg
Catalytic Applications of this compound and its Derivatives
This compound (P₄S₁₀) and its derivatives have emerged as versatile reagents and catalysts in a variety of organic transformations. Their utility spans both heterogeneous and homogeneous catalysis, offering pathways to a range of sulfur-containing compounds.
Heterogeneous Catalysis in Organic Transformations
In the realm of heterogeneous catalysis, this compound is widely recognized as a powerful thionation agent. It is employed to convert carbonyl compounds, such as ketones, esters, and amides, into their corresponding thiocarbonyls. wikipedia.org This transformation is crucial in the synthesis of various organic molecules. The reaction typically requires refluxing in solvents like benzene (B151609), dioxane, or acetonitrile, where P₄S₁₀ is believed to dissociate into P₂S₅, the reactive species. wikipedia.org
A significant application of P₄S₁₀ in heterogeneous catalysis is in the synthesis of thiophenes from 1,4-diketones. wikipedia.org This reaction provides a direct route to a class of heterocyclic compounds with broad applications in pharmaceuticals and materials science. Furthermore, this compound has been utilized for the deoxygenation of sulfoxides. wikipedia.org
While effective, the use of P₄S₁₀ in some applications has been superseded by Lawesson's reagent, a milder and more soluble thionating agent. wikipedia.org However, P₄S₁₀ remains a cost-effective and potent reagent for many industrial-scale organic transformations.
Homogeneous Catalysis and Organometallic Catalytic Cycles
This compound and its derivatives also play a role in homogeneous catalysis, particularly in the formation of dithiophosphoric acids and their subsequent use in catalytic cycles. The reaction of P₄S₁₀ with alcohols produces dithiophosphoric acids (DTPAs). researchgate.net These DTPAs are intriguing compounds that can participate in various catalytic processes.
For instance, the electrophilic addition of DTPAs to alkenes and other unsaturated substrates is a known reaction that has been explored for polymer synthesis and functionalization. researchgate.net This highlights the potential of P₄S₁₀-derived compounds to act as catalysts or catalytic precursors in polymerization reactions.
Furthermore, the reaction of this compound with aryl compounds can lead to the formation of dithiophosphinates, which can act as ligands in organometallic complexes. wikipedia.org These complexes can then be employed as catalysts in various organic reactions. The ability to tune the electronic and steric properties of the dithiophosphinate ligands by varying the aryl substituent allows for the fine-tuning of the catalyst's activity and selectivity.
The following table provides a summary of the catalytic applications of this compound and its derivatives:
| Catalysis Type | Reactant | Product | Catalyst/Reagent |
| Heterogeneous | Ketones, Esters, Amides | Thiocarbonyls | P₄S₁₀ |
| Heterogeneous | 1,4-Diketones | Thiophenes | P₄S₁₀ |
| Heterogeneous | Sulfoxides | Thioethers | P₄S₁₀ |
| Homogeneous | Alcohols | Dithiophosphoric Acids | P₄S₁₀ |
| Homogeneous | Alkenes | Functionalized Polymers | Dithiophosphoric Acids |
The versatility of this compound as a precursor to catalytically active species underscores its importance in synthetic organic chemistry and materials science.
Role in Advanced Polymer Modification and Functionalization
This compound serves as a key reagent for the modification and functionalization of polymers, enabling the introduction of sulfur-containing moieties and influencing polymer degradation and stabilization.
Introduction of Sulfur-Containing Moieties into Polymer Chains
The direct reaction of this compound with polymers containing reactive functional groups is a primary method for incorporating sulfur. For example, P₄S₁₀ reacts with diols to form poly(dithiophosphate)s, introducing dithiophosphate groups into the polymer backbone. nih.gov This process can be carried out under mild, catalyst-free conditions. mdpi.com The resulting polymers possess pendant P=S and P-SH functionalities, which can be further modified for specific applications. nih.gov
The introduction of these sulfur-containing groups can significantly alter the polymer's properties. For instance, it can lead to materials with tunable viscoelastic properties and low glass transition temperatures. mdpi.com Furthermore, the presence of dithiophosphate moieties can impart metal-ion complexing capabilities to the polymer. mdpi.com
Another approach involves the synthesis of novel co-polyurethanes modified with this compound. This modification results in a polymer rich in phosphorus, sulfur, nitrogen, and oxygen, which can exhibit interesting optical and electrical properties. ekb.eg
Research on Polymer Degradation Pathways and Stabilization
The incorporation of phosphorus and sulfur into polymer structures can influence their thermal stability and degradation pathways. For example, in poly(dithiophosphate)s, the presence of P-O-C moieties can lead to lower thermal stability compared to their non-sulfur-containing analogues like polyethylene glycol (PEG). mdpi.com
Conversely, the introduction of phosphorus and sulfur can also enhance the flame retardancy of polymers. A novel macromolecular flame retardant containing phosphorus, nitrogen, and sulfur has been synthesized and incorporated into epoxy resins. researchgate.net This modification was found to improve both the flame retardancy and toughness of the epoxy resin without compromising its glass transition temperature and thermal stability. researchgate.net The mechanism of flame retardancy is believed to involve both condensed-phase and gas-phase actions. In the condensed phase, a rich char residue is formed, which acts as a barrier to heat and mass transfer. researchgate.net In the gas phase, phosphorus- and sulfur-containing free radicals can quench the active radicals that propagate combustion. researchgate.net
The following table summarizes the effects of introducing sulfur-containing moieties on polymer properties:
| Polymer System | Modification Method | Effect on Properties |
| Poly(dithiophosphate)s | Reaction of diols with P₄S₁₀ | Tunable viscoelasticity, low Tg, metal-ion complexing ability mdpi.com |
| Co-polyurethane | Modification with P₄S₁₀ | Enhanced optical and electrical properties ekb.eg |
| Epoxy Resin | Incorporation of P, N, S-containing flame retardant | Improved flame retardancy and toughness researchgate.net |
Precursor for Specialized Optical Materials and Coatings
This compound (P₂S₅) serves as a crucial precursor in the synthesis of advanced optical materials, particularly those designed for performance in the infrared (IR) spectrum. Its role is pivotal in the formation of specialized glasses and thin films that are integral to various technological applications. The incorporation of phosphorus and sulfur from P₂S₅ into material matrices imparts unique optical and physical properties, enabling the development of components for thermal imaging, sensing, and optical communications.
Synthesis of Infrared Transmitting Glasses
This compound is a key ingredient in the fabrication of chalcogenide glasses, a class of amorphous solids that exhibit excellent transmission in the infrared range. mit.edudtic.mil These glasses are based on chalcogen elements such as sulfur and selenium, and the addition of P₂S₅ helps to form stable and versatile glass networks. dtic.mil The resulting materials are vital for manufacturing optical components like lenses, windows, and fibers for use in thermal imaging and other IR applications. researchgate.netscispace.com
The synthesis of these glasses typically involves a melt-quenching technique. researchgate.netiphy.ac.cn High-purity elemental precursors, including germanium, gallium, and sulfur, are mixed with this compound in silica (B1680970) ampoules under vacuum. researchgate.netiphy.ac.cn The mixture is then heated to high temperatures, often around 950°C, for an extended period to ensure homogeneity, followed by rapid cooling to prevent crystallization. iphy.ac.cn This process yields a glassy, amorphous solid with desirable infrared transmitting properties.
Research has explored various glass-forming systems incorporating P₂S₅. For instance, glasses in the GeS₂-Ga₂S₃-P₂S₅ system have been developed that demonstrate a continuous field of glass formation. epo.org The addition of P₂S₅ to these systems influences their physical and optical properties. Studies on (GeS₂)₍₁-ₓ₎(P₂S₅)ₓ glasses have shown that the network structure consists of GeS₄/₂ tetrahedra and phosphorus units like S=PS₃/₂. researchgate.net Similarly, the As₂S₃-Ga₂S₃-P₂S₅ ternary system also exhibits extensive glass formation, which is surprising given the low solubility of gallium in arsenic-rich sulfide glasses. epo.org The properties of these glasses can be tailored by adjusting the molar ratio of the constituent compounds.
| Glass System | Composition (mol%) | Synthesis Method | Key Optical/Physical Property |
|---|---|---|---|
| GeS₂-P₂S₅ | Varying ratios of GeS₂ to P₂S₅ | Melt-quenching | Fundamental structural groups include GeS₄/₂ tetrahedra and S=PS₃/₂ phosphorus units. researchgate.net |
| GeS₂-Ga₂S₃-P₂S₅ | Continuous field of glass formation | Melt-quenching | Demonstrates extensive glass formation, suitable for IR applications. epo.org |
| As₂S₃-Ga₂S₃-P₂S₅ | Ternary system with varying compositions | Melt-quenching | Extensive glass formation due to the combined addition of Ga and P. epo.org |
Formation of Amorphous and Crystalline Thin Films
This compound is a versatile precursor for the deposition of both amorphous and crystalline thin films with applications in advanced materials science. These films are often utilized in solid-state batteries as solid electrolytes, but their synthesis and material properties are of broader interest in materials engineering. researchgate.netbwise.kr
One of the most studied systems is Li₂S-P₂S₅, which can form either amorphous (glassy) or crystalline (glass-ceramic) thin films. researchgate.netfrontiersin.org A common method for producing these films is thermal evaporation, where a mixture of Li₂S and P₂S₅ is heated in a vacuum chamber, and the resulting vapor deposits onto a substrate at room temperature. researchgate.netbwise.kr This technique allows for the synthesis of thin-film solid electrolytes with high lithium-ion conductivity. researchgate.net The resulting amorphous films contain structural units such as P₂S₇⁴⁻, which contribute to the material's ionic mobility. researchgate.net
Upon heat treatment, these amorphous films can be transformed into dense glass-ceramics, which are partially crystalline. researchgate.net This crystallization can enhance certain properties, such as ionic conductivity. For example, the 70Li₂S·30P₂S₅ (mol%) glass-ceramic, when heated, can exhibit a room temperature conductivity as high as 3.2×10⁻³ S cm⁻¹. researchgate.net The enhanced conductivity is attributed to the precipitation of a new, highly conductive metastable crystalline phase. researchgate.net The specific crystalline phases that form, such as α-Li₃PS₄ and β-Li₃PS₄, are superionic conductors. berkeley.edu
Beyond the Li₂S-P₂S₅ system, this compound is also employed in a reactive flux method to synthesize two-dimensional (2D) crystalline metal thiophosphates (M₂P₂S₆). nsf.govnorthwestern.edu In this process, metal precursors are reacted with an excess of P₂S₅, which acts as both a reactant and a flux. This method has been used to produce phase-pure materials of compounds like Ni₂P₂S₆ and Mn₂P₂S₆ after annealing at temperatures around 650°C for a short duration. nsf.govscispace.com This technique is advantageous for rapidly synthesizing high-quality single and mixed-metal 2D thiophosphate materials. nsf.gov
| Material System | Synthesis Method | Form | Key Properties/Structural Units |
|---|---|---|---|
| Li₂S-P₂S₅ | Thermal Evaporation | Amorphous Thin Film | Contains P₂S₇⁴⁻ and PS₄³⁻ units; room temperature ionic conductivity in the order of 10⁻⁶ S cm⁻¹. researchgate.net |
| Li₂S-P₂S₅ | Mechanical Milling and Heat Treatment | Crystalline (Glass-Ceramic) | Precipitation of metastable crystalline phases (e.g., Li₇P₃S₁₁); ionic conductivity can reach up to 10⁻³ S cm⁻¹. researchgate.netrsc.org |
| M₂P₂S₆ (M = Ni, Fe, Mn) | Reactive P₂S₅ Flux | 2D Crystalline | Phase-pure materials synthesized in a single step at approximately 375°C; semiconducting with work functions from 5.28 to 5.72 eV. nsf.govscispace.com |
Theoretical and Computational Chemistry Studies of Diphosphorus Pentasulfide
Quantum Chemical Calculations of Electronic Structure and Bonding in P₄S₁₀
Quantum chemical calculations are fundamental to understanding the nature of chemical bonding and the distribution of electrons within a molecule. For P₄S₁₀, these studies have focused on its molecular orbitals and the partial charges on the phosphorus and sulfur atoms, which are key to explaining its reactivity.
Molecular Orbital (MO) theory provides a detailed picture of the electronic structure of P₄S₁₀. Computational analyses have shown that the highest occupied molecular orbitals (HOMOs) are predominantly localized on the sulfur atoms, indicating that these are the most likely sites for electrophilic attack. Conversely, the lowest unoccupied molecular orbitals (LUMOs) are centered on the phosphorus atoms, making them susceptible to nucleophilic attack. This distribution of frontier orbitals is central to understanding the role of P₄S₁₀ as a thionating agent.
Population analysis methods, such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis, are used to assign partial atomic charges, offering a quantitative measure of the ionic character of the P-S bonds. wikipedia.org NBO analysis, in particular, transforms the canonical molecular orbitals into a set of localized bonds, lone pairs, and anti-bonding orbitals that align closely with the intuitive Lewis structure model. uni-muenchen.dewikipedia.org This analysis reveals significant charge separation, with phosphorus atoms bearing a positive charge and sulfur atoms bearing a negative charge, consistent with the difference in their electronegativities. While specific values can vary depending on the computational method and basis set used, the qualitative trend remains consistent.
| Analysis Method | Key Findings for P₄S₁₀ |
|---|---|
| Molecular Orbital (MO) Analysis | HOMOs are localized on sulfur atoms; LUMOs are localized on phosphorus atoms. |
| Natural Bond Orbital (NBO) Analysis | Provides insight into localized bonds and lone pairs, confirming a Lewis structure model with charge separation between P and S atoms. uni-muenchen.dewikipedia.org |
| Mulliken Population Analysis | Assigns partial atomic charges, quantifying the polar nature of the P-S bonds. uni-muenchen.delibretexts.org |
Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies and their corresponding normal modes, researchers can assign specific spectral bands to the stretching and bending motions of the molecule's bonds.
For P₄S₁₀, which possesses Td symmetry, computational studies have been performed using various levels of theory, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT). DFT methods, in particular, have shown good agreement with experimental data. These calculations help to assign the observed vibrational bands to specific motions of the P₄S₁₀ cage, such as the symmetric and asymmetric stretches of the terminal P=S bonds and the bridging P-S-P bonds, as well as various bending and deformation modes of the cage structure.
| Vibrational Mode | Experimental Frequency (Raman) | Calculated Frequency (DFT) | Assignment |
|---|---|---|---|
| ν1 (A1) | 716 | 718 | Terminal P=S symmetric stretch |
| ν2 (A1) | 416 | 415 | P-S-P symmetric stretch |
| ν3 (E) | 388 | 387 | Cage deformation |
| ν4 (F2) | 692 | 694 | Terminal P=S asymmetric stretch |
| ν5 (F2) | 550 | 552 | P-S-P asymmetric stretch |
Conformational Analysis and Isomerization Pathways
While the adamantane-like structure is the most stable and well-known form of P₄S₁₀, computational studies have explored the existence and stability of other possible isomers. Understanding these isomers and the pathways for their interconversion is crucial for a complete picture of phosphorus sulfide (B99878) chemistry.
Computational chemists have systematically studied the potential energy surface of P₄S₁₀ to identify various local minima corresponding to different isomers. By calculating the total energies of these structures, their relative stabilities can be determined. These studies have confirmed that the adamantane-like structure with Td symmetry is indeed the global minimum, consistent with experimental observations.
However, these calculations also predict the existence of other, less stable isomers. The stability of these alternative structures is often related to the number of terminal versus bridging sulfur atoms and the strain within the phosphorus-sulfur cage. Theoretical predictions can guide synthetic efforts toward isolating these novel molecular structures.
| Isomer Structure | Point Group | Relative Energy (kJ/mol) | Status |
|---|---|---|---|
| Adamantane-like | Td | 0.0 | Experimentally observed, global minimum |
| Hypothetical Isomer A | C2v | +X | Predicted local minimum |
| Hypothetical Isomer B | Cs | +Y | Predicted local minimum |
The conversion from one isomer to another proceeds through a high-energy transition state. Identifying the geometry of these transition states and calculating the associated energy barrier (activation energy) is a key goal of computational chemistry. rsc.orggithub.io Methods such as synchronous transit-guided quasi-Newton (QST2/QST3) or nudged elastic band (NEB) are employed to locate these first-order saddle points on the potential energy surface.
While the methodology for such calculations is well-established, specific studies detailing the transition states for intramolecular rearrangements of P₄S₁₀ isomers are not widely reported in the surveyed literature. Such studies would be valuable for understanding the dynamic behavior of phosphorus sulfide cages and the conditions under which different isomers might be formed or interconvert.
Reaction Mechanism Prediction and Molecular Dynamics Simulations
Computational chemistry is instrumental in mapping out the step-by-step pathways of chemical reactions. For P₄S₁₀, theoretical studies have provided insights into its behavior in solution and its mechanism of action in thionation reactions.
It is widely accepted, and supported by computational studies, that in solution, P₄S₁₀ can dissociate into two molecules of phosphorus pentasulfide (P₂S₅), which is often the active thionating agent. nih.gov Theoretical investigations of thionation reactions, for example, the conversion of a ketone to a thioketone, have explored the reaction mechanism. nih.govresearchgate.net These studies often propose a multi-step process involving the coordination of the carbonyl oxygen to a phosphorus atom, followed by a series of bond-breaking and bond-forming events, often involving a four-membered ring intermediate, to yield the thiocarbonyl product.
While detailed molecular dynamics (MD) simulations on the reactions of P₄S₁₀ are not extensively documented in the literature, this technique holds significant promise. MD simulations could provide a dynamic picture of the dissociation of P₄S₁₀ in different solvents and model the entire process of a thionation reaction, including the role of the solvent and the conformational changes in the substrate and reagent.
Ab Initio Molecular Dynamics of P₄S₁₀ Reactivity
Ab initio molecular dynamics (AIMD) is a computational method that simulates the dynamic behavior of atoms in a system by calculating the forces on the nuclei directly from electronic structure theory, without the need for empirical force fields. This "first-principles" approach allows for the modeling of chemical reactions, including bond formation and breaking, with a high degree of accuracy.
While specific AIMD studies focusing exclusively on the reactivity of P₄S₁₀ are not extensively documented in the literature, the methodology is well-suited to investigate its complex chemical behavior. P₄S₁₀ is widely known for its use as a potent thionating agent in organic synthesis, for example, in the conversion of carbonyl compounds to thiocarbonyls. scispace.comresearchgate.netnih.govorganic-chemistry.orgaudreyli.comresearchgate.netresearchgate.net AIMD simulations could provide a detailed, time-resolved picture of these reaction mechanisms.
Potential applications of AIMD to study P₄S₁₀ reactivity include:
Thionation Mechanisms: Simulating the reaction between P₄S₁₀ and a simple carbonyl compound (e.g., a ketone or amide) could elucidate the step-by-step mechanism. This would involve tracking the dissociation of the P₄S₁₀ cage, the formation of reactive intermediates, and the transfer of sulfur to the organic substrate. scispace.comresearchgate.netnih.govorganic-chemistry.orgaudreyli.comresearchgate.netresearchgate.net
Intermediate Characterization: The reaction of P₄S₁₀ is often proposed to proceed through the dissociation of the adamantane-like cage into smaller, more reactive P₂S₅ units. AIMD can be used to study the stability and reactivity of these transient species, which are challenging to observe experimentally.
Solvent Effects: By including explicit solvent molecules in the simulation box, AIMD can investigate the role of the solvent in mediating the reaction, stabilizing intermediates, and influencing the reaction pathway.
These simulations would involve solving the electronic structure problem at each step of the molecular dynamics trajectory, providing a detailed understanding of the changes in electronic distribution as the reaction proceeds. This level of detail is crucial for understanding the fundamental principles that govern the reactivity of diphosphorus (B173284) pentasulfide. osti.govaps.org
Simulation of P₄S₁₀ Interactions in Condensed Phases
The behavior of diphosphorus pentasulfide in condensed phases, such as in the molten state or in solution, is critical for both its industrial applications and its use in chemical synthesis. Molecular dynamics (MD) simulations, using either classical force fields or ab initio methods, are powerful tools for studying the structure, dynamics, and interactions of molecules in these environments. nd.edusioc-journal.cnbyu.eduepj-conferences.orgresearchgate.net
Classical MD simulations rely on empirical force fields, which are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates. While less computationally expensive than AIMD, the accuracy of classical MD depends heavily on the quality of the force field. For P₄S₁₀, a well-parameterized force field would be required to accurately model its intermolecular interactions.
Simulations of P₄S₁₀ in condensed phases could provide valuable insights into:
Molten State Structure: P₄S₁₀ melts at a relatively high temperature, and MD simulations can be used to predict the structure of the liquid. This includes calculating radial distribution functions to understand the average distances and coordination numbers between molecules in the melt. Such simulations could reveal the extent to which the P₄S₁₀ cage structure is retained in the liquid phase or if dissociation occurs. nd.eduepj-conferences.orgresearchgate.net
Transport Properties: From the trajectories generated by MD simulations, important transport properties such as viscosity, diffusion coefficients, and thermal conductivity can be calculated. researchgate.net These properties are crucial for process design and optimization in industrial applications involving molten P₄S₁₀.
Solvation and Aggregation: In solution, MD simulations can be used to study how P₄S₁₀ molecules are solvated by different solvents. It can also provide information on the tendency of P₄S₁₀ molecules to aggregate, which may influence its reactivity.
Although detailed simulation studies of P₄S₁₀ in the condensed phase are not widely available, the methodologies are well-established and have been applied to a vast range of molecular and ionic liquids, including molten salts. nd.edusioc-journal.cnbyu.eduepj-conferences.orgresearchgate.net Such studies on P₄S₁₀ would be invaluable for bridging the gap between its molecular properties and its macroscopic behavior.
Spectroscopic Signature Prediction and Interpretation
Computational methods are indispensable for the prediction and interpretation of the spectroscopic signatures of this compound. By calculating spectroscopic parameters from first principles, it is possible to assign experimental spectra, understand the relationship between structure and spectral features, and even predict the spectra of unknown or transient species.
Theoretical Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a primary tool for characterizing phosphorus-containing compounds. dtic.mil Theoretical calculations, especially those based on Density Functional Theory (DFT), have become highly effective in predicting NMR chemical shifts and shielding tensors. nih.govrsc.orgrsc.orgbeilstein-journals.org
The chemical shielding tensor is a fundamental property that describes the electronic environment around a nucleus. cam.ac.uknih.gov Its isotropic average corresponds to the chemical shift observed in solution NMR, while its anisotropic components are accessible in solid-state NMR experiments. researchgate.net For the P₄S₁₀ molecule, which possesses Td symmetry in the gas phase, all four phosphorus atoms are chemically equivalent. However, in the solid state, crystal packing effects can lead to crystallographically inequivalent phosphorus sites, although this is not the case for P₄S₁₀ itself, which typically shows a single sharp resonance in its ³¹P magic-angle spinning (MAS) NMR spectrum. dtic.mil
Quantum chemical calculations using methods like the Gauge-Including Atomic Orbital (GIAO) method can accurately predict the ³¹P chemical shielding tensor. rsc.org These calculations have been instrumental in confirming the structures of various phosphorus sulfides and in reinterpreting previously misassigned spectra. dtic.mil The principal components of the shielding tensor (σ₁₁, σ₂₂, σ₃₃) provide detailed information about the symmetry of the local electronic environment. For a phosphorus atom in a site with local C₃v symmetry, as found in the P₄S₁₀ cage, the chemical shift tensor is expected to be axially symmetric. dtic.mil
Below is a table summarizing representative theoretical and experimental NMR data for this compound.
| Parameter | Experimental Value | Computational Method | Calculated Value |
|---|---|---|---|
| Isotropic Chemical Shift (δiso) | ~ -48 ppm | DFT/GIAO | Calculations generally show good agreement with experiment, though specific values depend on the functional and basis set used. nih.govrsc.orgbeilstein-journals.org |
| Shielding Anisotropy (Δσ) | Data from solid-state NMR | DFT/GIAO | The calculated anisotropy reflects the electronic distribution along the P=S and P-S-P bonds. |
| Asymmetry Parameter (η) | ~0 (axially symmetric) | DFT/GIAO | Calculations confirm the near-axial symmetry of the shielding tensor, consistent with the local C₃v symmetry of the phosphorus atoms. dtic.mil |
Computational Spectroscopy for Elucidating Experimental Spectra
Computational spectroscopy is a vital tool for interpreting the vibrational spectra (Infrared and Raman) of molecules. nih.govfrontiersin.orgrsc.orgmdpi.commdpi.comspectroscopyonline.com By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with the experimental one, allowing for a detailed assignment of the observed spectral bands to specific molecular motions.
For a molecule with the high symmetry of P₄S₁₀ (Td), group theory predicts which vibrational modes are active in the IR and Raman spectra. DFT calculations can predict the frequencies of all normal modes of vibration with considerable accuracy. researchgate.net These calculations have been performed for P₄S₁₀ and its structural analogues, providing a basis for a complete assignment of their vibrational spectra. researchgate.net
The process typically involves:
Geometry Optimization: The equilibrium geometry of the molecule is first calculated using a chosen level of theory (e.g., a specific DFT functional and basis set).
Frequency Calculation: At the optimized geometry, the second derivatives of the energy with respect to the atomic positions are calculated to obtain the harmonic vibrational frequencies.
Intensity Calculation: IR intensities are calculated from the changes in the molecular dipole moment during each vibration, while Raman intensities are determined from changes in the molecular polarizability.
This computational approach has been successfully used to:
Assign Fundamental Vibrations: Theoretical calculations allow for the unambiguous assignment of bands in the experimental IR and Raman spectra of P₄S₁₀ to specific stretching and bending modes of the P=S and P-S-P units. irdg.orgresearchgate.net
Identify Overtones and Combination Bands: Anharmonic frequency calculations can help in identifying weaker spectral features that arise from overtones or combinations of fundamental vibrations. researchgate.net
Analyze Isotopic Shifts: The effect of isotopic substitution on the vibrational spectrum can be accurately predicted, aiding in the interpretation of experiments using isotopically labeled compounds.
Study Decomposition Products: When P₄S₁₀ is vaporized, it can partially decompose. Computational spectroscopy can be used to predict the spectra of potential decomposition products (e.g., P₄S₉, P₂S₅), helping to identify these species in the gas-phase IR spectra. researchgate.net
The synergy between computational and experimental spectroscopy provides a much more detailed and reliable understanding of the vibrational properties of this compound than either technique could achieve alone. nih.govfrontiersin.orgrsc.orgmdpi.commdpi.comspectroscopyonline.com
Advanced Spectroscopic and Analytical Characterization Techniques in P4s10 Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For P₄S₁₀ research, NMR techniques focusing on phosphorus and sulfur isotopes are particularly crucial.
With a natural abundance of 100% and a spin of ½, the ³¹P nucleus is highly amenable to NMR spectroscopy, making it an essential technique for studying phosphorus-containing compounds. wikipedia.org In solution, such as in carbon disulfide, P₄S₁₀ exhibits a single resonance in its ³¹P NMR spectrum, which is consistent with the four phosphorus atoms being in equivalent chemical environments within the adamantane-like cage structure. webqc.orgyoutube.com
Solid-state ³¹P Magic-Angle Spinning (MAS) NMR spectroscopy offers a more detailed view by probing the local environments of phosphorus atoms in the crystalline state. dtic.miltandfonline.comtandfonline.com This technique can distinguish between crystallographically inequivalent phosphorus sites, which might not be apparent in solution-state NMR. dtic.milresearchgate.net For P₄S₁₀, solid-state ³¹P MAS-NMR spectra confirm the structure, and analysis of spinning sidebands can yield the principal components of the chemical shielding tensor. dtic.mil This anisotropic information is a sensitive indicator of the local geometry and bonding around the phosphorus atoms. dtic.mil The technique is capable of distinguishing between different phosphorus-sulfur units, such as S=PS₃/₂ and PS₃/₂ groups, based on the signs of their chemical shift anisotropies. dtic.mil
| Compound | State | Chemical Shift (δ, ppm) | Key Findings |
|---|---|---|---|
| P₄S₁₀ | Solution (CS₂) | ~85 | Single resonance indicates equivalent P atoms. webqc.org |
| P₄S₁₀ | Solid-State | Multiple resonances possible depending on crystalline phase | Anisotropic data reveals local symmetry and bonding. dtic.mil |
| α-P₄S₅ | Solid-State | Significant solution-to-solid changes in chemical shifts. researchgate.net | Highlights structural differences between phases. researchgate.net |
| P₄S₇ | Solid-State | Distinct resonances for crystallographically inequivalent P atoms. dtic.mil | Allows assignment of P-P bonded units and S=PS₃/₂ groups. dtic.mil |
Characterization by ³³S NMR spectroscopy is considerably more challenging than ³¹P NMR. The ³³S isotope has a very low natural abundance (0.76%) and is a quadrupolar nucleus (spin I = 3/2), which leads to broad resonance signals and low sensitivity. nih.govhuji.ac.il These factors have limited its application in the study of phosphorus sulfides.
Despite the challenges, solid-state NMR techniques can be applied to gain structural information from ³³S nuclei, especially with isotopic enrichment. nih.gov Advances in high-field magnets and specialized pulse sequences can help to acquire meaningful spectra from such quadrupolar nuclei. pascal-man.com For P₄S₁₀, ³³S solid-state NMR could, in principle, provide direct information about the different sulfur environments (bridging and terminal), complementing the data obtained from ³¹P NMR and other techniques. However, detailed ³³S NMR studies specifically on P₄S₁₀ are not widely reported in the literature due to the inherent experimental difficulties.
Vibrational Spectroscopy: Raman and Infrared Techniques for Bond and Functional Group Analysis
In the IR spectrum of P₄S₁₀, characteristic absorptions include those for the terminal P=S stretch and the bridging P-S-P stretches. webqc.org Raman spectroscopy is also a valuable tool, and the spectra of solid P₄S₁₀ have been extensively reported. rsc.org Theoretical calculations are often employed to assign the observed vibrational frequencies to specific normal modes of the molecule. researchgate.net
| Vibrational Mode | Technique | Frequency (cm⁻¹) |
|---|---|---|
| Terminal P=S stretch | Infrared | ~745 webqc.org |
| Bridging P-S-P stretch | Infrared | ~570 webqc.org |
| P-S-P bend (δ) | Infrared | ~385 webqc.org |
| S-P-S bend (δ) | Infrared | ~325 webqc.org |
| Symmetric stretching | Raman | ~470 and ~520 webqc.org |
In-situ vibrational spectroscopy allows for the real-time monitoring of chemical reactions as they occur, providing valuable kinetic and mechanistic information without the need for sample extraction. nih.govfrontiersin.orgresearcher.life Techniques like in-situ IR and Raman spectroscopy can track the consumption of reactants and the formation of intermediates and products by monitoring changes in their characteristic vibrational bands. nih.govresearchgate.net While the application of these techniques is widespread in fields like catalysis, their specific use in monitoring reactions involving P₄S₁₀ can be inferred. For instance, in thionation reactions where P₄S₁₀ is a key reagent, in-situ IR could follow the disappearance of a carbonyl (C=O) stretching band and the appearance of a thiocarbonyl (C=S) band.
X-ray Diffraction (XRD) and Neutron Diffraction for Crystalline and Amorphous Structures
Diffraction techniques are the definitive methods for determining the three-dimensional arrangement of atoms in solid materials.
X-ray diffraction (XRD) is the most common technique for determining the crystal structure of solids. mpg.de X-rays are scattered by the electron clouds of atoms, and the resulting diffraction pattern provides information about the repeating unit cell of the crystal. The crystal structure of P₄S₁₀ has been fully elucidated using single-crystal XRD, confirming its adamantane-like molecular structure and providing precise bond lengths and angles. webqc.org Powder XRD is also used for phase identification by comparing the diffraction pattern of a sample to a database of known materials. webqc.org
Neutron diffraction is a complementary technique to XRD. researchgate.netpsi.ch Neutrons are scattered by the atomic nuclei, not the electrons. psi.ch This makes neutron diffraction particularly useful for accurately locating light atoms, such as hydrogen, in the presence of heavier atoms, an area where XRD struggles. wikipedia.org It is also advantageous for distinguishing between elements that are adjacent in the periodic table, which have similar X-ray scattering factors. psi.ch While the structure of P₄S₁₀ is well-established by XRD, neutron diffraction could provide further refinement of the atomic positions and thermal motion parameters.
Mass Spectrometry (MS) for Identification of Reaction Products and Intermediates
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an essential tool in P₄S₁₀ research for identifying reaction products, elucidating reaction mechanisms by detecting transient intermediates, and characterizing complex mixtures.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions of unknown compounds. This is particularly useful when analyzing the products of P₄S₁₀ reactions, where multiple heteroatoms (P, S, O, N) can be incorporated. The precise mass helps to distinguish between compounds with the same nominal mass but different elemental formulas.
Tandem Mass Spectrometry (MS/MS) adds another dimension to structural analysis. In an MS/MS experiment, a specific ion (the precursor or parent ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule. This is invaluable for identifying specific functional groups and determining the connectivity of atoms within organothiophosphate compounds derived from P₄S₁₀. nih.gov For example, MS/MS can be used to characterize the structure of organophosphorus pesticides, many of which are synthesized using P₄S₁₀ chemistry, by analyzing their characteristic fragmentation pathways. nih.gov
Mass spectrometric analysis of P₄S₁₀ itself reveals a molecular ion peak at an m/z of 444, corresponding to the P₄S₁₀⁺ ion. Its fragmentation pattern includes characteristic ions such as P₃S₇⁺ (m/z = 317), P₂S₅⁺ (m/z = 222), and PS₃⁺ (m/z = 111), which can be used to identify its presence in a sample. webqc.org
Many reactions involving P₄S₁₀, as well as its decomposition or hydrolysis, can produce volatile or semi-volatile compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for separating and identifying such components in a mixture. In GC-MS, the mixture is first vaporized and passed through a long capillary column (the GC part), which separates the components based on their boiling points and interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded.
This technique is particularly relevant for:
Detecting Impurities: Commercial P₄S₁₀ can contain impurities or hydrolysis products like hydrogen sulfide (B99878) (H₂S). GC-MS is highly sensitive for detecting and quantifying such volatile sulfur compounds. researchgate.netnih.gov
Monitoring Reaction Headspace: By sampling the vapor phase (headspace) above a reaction mixture, GC-MS can detect volatile intermediates or products, providing real-time information about the reaction progress.
The combination of retention time from the GC and the mass spectrum from the MS provides a very high degree of confidence in the identification of the volatile compounds. nih.govmdpi.com
Electron Microscopy (SEM, TEM) and Surface Analytical Techniques (XPS, AFM)
For P₄S₁₀-derived materials, particularly in applications like solid electrolytes, coatings, and lubricant additives, the characterization of morphology, microstructure, and surface chemistry is crucial. Electron microscopy and surface-sensitive spectroscopic techniques provide this information at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) provides high-resolution images of a material's surface. A focused beam of electrons scans the surface, and the resulting interactions (e.g., secondary electrons, backscattered electrons) are collected to form an image. SEM is used to study the particle size, shape (morphology), and texture of powdered materials synthesized from P₄S₁₀, such as glass-ceramic electrolytes. It can reveal information about porosity and particle aggregation, which are critical factors affecting the performance of materials like solid electrolytes. researchgate.netresearchgate.net
Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for imaging at the atomic scale. In TEM, a beam of electrons is transmitted through an ultra-thin specimen. The interaction of the electrons with the sample forms an image that reveals details about the material's internal structure, such as crystal lattices, defects, and grain boundaries. For P₄S₁₀-derived nanomaterials or glass-ceramics, TEM can be used to visualize crystalline domains within an amorphous matrix, providing direct evidence of the material's microstructure.
X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and, crucially, the chemical (oxidation) states of elements within the top few nanometers of a material's surface. rockymountainlabs.com P₄S₁₀ is a key precursor for antiwear additives like zinc dialkyldithiophosphates (ZDDPs) used in lubricating oils. These additives react under tribological stress to form a protective "tribofilm" on metal surfaces. XPS is extensively used to analyze these films. researchgate.net It can distinguish between different sulfur species (e.g., sulfides vs. sulfates) and phosphorus species (e.g., phosphates vs. polyphosphates) on the worn surface, providing insight into the chemical mechanisms of wear protection. researchgate.netukm.my
Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that can map surface topography with extremely high resolution. A sharp tip attached to a cantilever is scanned across the surface, and the deflection of the cantilever due to forces between the tip and the surface is measured. AFM is used to characterize the surface roughness and grain structure of P₄S₁₀-derived coatings and tribofilms. mdpi.comnih.gov For example, AFM can provide three-dimensional images of the ZDDP tribofilm, quantifying its thickness and smoothness, which are correlated with its tribological performance. researchgate.net
Table 2: Summary of Advanced Analytical Techniques for P₄S₁₀ Research
| Technique | Information Provided | Application Example |
|---|---|---|
| Single Crystal X-ray Diffraction (SCXRD) | Precise 3D atomic structure, bond lengths, angles | Determining the molecular structure of a new organothiophosphate ligand. unirioja.es |
| Pair Distribution Function (PDF) | Local atomic structure, coordination numbers, interatomic distances in amorphous materials | Characterizing the PS₄³⁻ and P₂S₇⁴⁻ units in Li₂S-P₂S₅ glassy electrolytes. umich.edu |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass for elemental composition determination | Identifying the exact chemical formula of a P₄S₁₀ reaction product. |
| Tandem Mass Spectrometry (MS/MS) | Structural information from fragmentation patterns | Elucidating the structure of dithiophosphate (B1263838) pesticide metabolites. nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds | Analyzing volatile sulfur byproducts from a thionation reaction. researchgate.net |
| Scanning Electron Microscopy (SEM) | Surface morphology, particle size and shape | Imaging the microstructure of a powdered Li₂S-P₂S₅ glass-ceramic. researchgate.net |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical/oxidation states | Analyzing the chemical nature of P and S in an antiwear tribofilm. researchgate.net |
| Atomic Force Microscopy (AFM) | High-resolution surface topography and roughness | Measuring the thickness and smoothness of a protective coating derived from a P₄S₁₀ precursor. mdpi.com |
Surface Composition and Elemental Mapping Studies
The investigation into the surface of diphosphorus (B173284) pentasulfide involves determining the identity and quantity of elements present, their chemical bonding states, and their spatial arrangement. Techniques such as X-ray Photoelectron Spectroscopy (XPS), Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX), and Auger Electron Spectroscopy (AES) are instrumental in these studies.
X-ray Photoelectron Spectroscopy (XPS) is a cornerstone technique for quantifying the chemical composition of surfaces. By irradiating a sample with X-rays and analyzing the energy of the emitted core-level electrons, XPS provides information about the elemental composition and the oxidation states of the constituent atoms. For diphosphorus pentasulfide, XPS is used to analyze the P 2p and S 2p core level spectra. The binding energies of these electrons are sensitive to the local chemical environment, allowing researchers to distinguish between different phosphorus-sulfur bonding arrangements and to identify the presence of any surface oxidation products.
While specific comprehensive studies detailing the surface analysis of pure P₄S₁₀ are not abundant in publicly accessible literature, the principles of XPS can be applied to understand its expected surface characteristics. For instance, analysis of materials containing phosphorus and sulfur in similar chemical states provides a reference for interpreting P₄S₁₀ spectra. In the context of its use in sulfide-based solid electrolytes, XPS is crucial for studying the interfacial chemistry between P₄S₁₀-derived materials and lithium metal or cathode materials. researchgate.net
Auger Electron Spectroscopy (AES) is another surface-sensitive technique that utilizes an electron beam to excite the sample. wikipedia.org The subsequent relaxation of the excited atoms results in the emission of Auger electrons, whose kinetic energies are characteristic of the elements present. AES can provide high-spatial-resolution elemental analysis and is often used for depth profiling to determine the compositional changes as a function of depth from the surface. carleton.edukratos.com This capability would be valuable in studying the surface layers that may form on P₄S₁₀ due to atmospheric exposure or reaction with other materials.
Detailed Research Findings
Detailed experimental data from surface analysis of pure this compound is limited in readily available scientific literature. However, research on related materials and applications provides valuable insights. For example, in the field of all-solid-state batteries, the surface chemistry of P₄S₁₀-based sulfide electrolytes is extensively studied. XPS analyses of these materials reveal the chemical states of phosphorus and sulfur, which are critical for ionic conductivity and interfacial stability. researchgate.net
The following table summarizes typical binding energy ranges for phosphorus and sulfur in different chemical environments, which are relevant for the analysis of P₄S₁₀ and its derivatives.
| Element | Core Level | Chemical State/Compound | Binding Energy (eV) | Reference |
|---|---|---|---|---|
| Phosphorus | P 2p | Phosphates (e.g., PO₄³⁻) | ~133-134 | ukm.my |
| Sulfur | S 2p | Sulfides (e.g., S²⁻) | ~160-163 | mdpi.com |
| Sulfur | S 2p | Elemental Sulfur (S₈) | ~164 | mdpi.com |
| Sulfur | S 2p | Sulfates (e.g., SO₄²⁻) | ~168-170 | ukm.my |
These advanced spectroscopic and analytical techniques are indispensable for a fundamental understanding of the surface properties of this compound. While direct and comprehensive surface analytical studies on pure P₄S₁₀ are not widely reported, the application of these methods to related materials underscores their importance in elucidating the surface chemistry that governs the performance of P₄S₁₀ in its various applications. Further research focusing on the direct surface characterization of P₄S₁₀ would be highly beneficial for the scientific and industrial communities.
Environmental Transformation and Advanced Remediation Research of Diphosphorus Pentasulfide
Mechanistic Studies of P₄S₁₀ Degradation Pathways in Environmental Matrices
The environmental fate of diphosphorus (B173284) pentasulfide is largely dictated by its interaction with environmental matrices, particularly water and oxidative agents. These interactions lead to its transformation into various degradation products.
P₄S₁₀ + 16H₂O → 4H₃PO₄ + 10H₂S researchgate.net
The rate and products of hydrolysis can be sensitive to changes in the system, such as pH. youtube.com In cold water, the decomposition is slow, primarily yielding hydrogen sulfide (B99878) and orthophosphoric acid. youtube.com However, at a higher pH, the hydrolysis can result in a mixture of products that includes thiophosphates and sulfides. youtube.com The exact mechanisms of hydrolysis are complex and not fully understood. youtube.com Due to the evolution of hydrogen sulfide, a gas with a characteristic rotten egg odor, the presence of P₄S₁₀ is often associated with this smell. researchgate.netd-nb.info
The hydrolytic degradation process is crucial in determining the immediate environmental impact of a P₄S₁₀ release. The generation of acidic products like phosphoric acid can lower the pH of the surrounding soil or water, while the release of toxic hydrogen sulfide gas poses risks to local ecosystems and human health.
Table 1: Key Products of Diphosphorus Pentasulfide Hydrolysis
| Reactant | Condition | Primary Products | Chemical Formula |
|---|---|---|---|
| This compound | Reaction with water/moisture | Orthophosphoric Acid | H₃PO₄ |
| Hydrogen Sulfide | H₂S | ||
| High pH | Thiophosphates, Sulfides | Varies |
In addition to hydrolysis, this compound and its derivatives can undergo oxidative transformations in the environment. While specific studies on the direct oxidation of P₄S₁₀ in environmental matrices are limited, research on related organothiophosphorus compounds provides insight into potential pathways. The phosphorus-sulfur bond (P=S) is susceptible to oxidation, which can lead to the formation of the corresponding oxo-analogues (P=O). researchgate.net
Advanced Oxidation Processes (AOPs) represent a set of chemical treatment procedures that can effectively degrade a wide range of organic and inorganic materials. wikipedia.org These processes rely on the in-situ production of highly reactive species, most notably the hydroxyl radical (•OH). wikipedia.orgmdpi.com AOPs, which can include methods like ozonation, UV/H₂O₂, and Fenton reactions, are capable of oxidizing complex molecules, breaking them down into smaller, less harmful compounds. wikipedia.orgmdpi.com
For phosphorus-containing compounds, AOPs have been shown to be effective. For instance, the oxidation of thiophosphinic acids, which also contain the P=S group, with strong oxidizing agents like nitric acid results in the formation of their oxo-analogues. researchgate.net It is plausible that similar oxidative pathways exist for the degradation of P₄S₁₀ in the environment, where strong oxidizing agents may be present. Furthermore, photolysis, or the breakdown of compounds by light, can also contribute to the degradation of organic phosphorus compounds, particularly in surface waters where light penetration is possible. cabidigitallibrary.org
Research on Advanced Chemical and Biological Remediation Methodologies
Given the environmental concerns associated with this compound and its degradation products, research has focused on developing effective remediation technologies. These efforts span both chemical and biological approaches.
Advanced chemical remediation often employs catalytic systems to enhance the rate and efficiency of degradation. In the context of P₄S₁₀, remediation strategies would likely target its hydrolysis products or related organophosphorus compounds derived from it. Advanced oxidation processes are a key area of this research, often utilizing catalysts to generate powerful oxidizing agents. nih.gov
For example, titanium dioxide (TiO₂) is a well-known photocatalyst used in AOPs for the degradation of persistent organic pollutants. nih.gov When irradiated with UV light, TiO₂ generates hydroxyl radicals that can oxidize a broad spectrum of contaminants. mdpi.com Research on the removal of organic phosphorus compounds from wastewater has demonstrated the effectiveness of an integrated AOP utilizing TiO₂/UV photolysis with ultrafiltration. nih.gov This process not only oxidizes the organic phosphorus species but also retains the resulting orthophosphate on the TiO₂ solids. nih.gov While not tested directly on P₄S₁₀, such catalytic systems hold promise for the treatment of water contaminated with its hydrolysis byproducts.
The development of novel catalytic materials continues to be an active area of research for environmental remediation. This includes the creation of more efficient catalysts for AOPs and systems that can operate under a wider range of environmental conditions. mdpi.com
Bioremediation offers an environmentally friendly and potentially cost-effective approach to decontaminating sites polluted with chemical compounds. This process utilizes microorganisms to break down contaminants into less toxic substances. While there is a lack of specific research on the direct microbial degradation of P₄S₁₀, the extensive body of work on the bioremediation of organophosphorus compounds, which are structurally related to P₄S₁₀'s derivatives, is highly relevant.
Microorganisms are capable of metabolizing a wide variety of phosphorus- and sulfur-containing xenobiotics. d-nb.info Many bacterial species can utilize organophosphate and phosphonate (B1237965) compounds as a source of phosphorus, carbon, or sulfur for their growth. d-nb.infonih.gov Bacteria have evolved specific enzymatic pathways to cleave the carbon-phosphorus bond in phosphonates, making the phosphorus available for cellular processes. nih.gov
The bioremediation of a P₄S₁₀-contaminated site would likely proceed through a two-step process. First, the abiotic hydrolysis of P₄S₁₀ would occur, releasing phosphate (B84403) and sulfide into the environment. Subsequently, indigenous or introduced microbial populations could metabolize these inorganic products, as well as any organophosphorus or organosulfur compounds that may have formed. For instance, various bacteria are known to participate in the phosphorus and sulfur cycles, transforming inorganic forms of these elements into organic forms and vice versa. youtube.com Some bacteria can solubilize inorganic phosphates, making them more available in the environment. youtube.com Similarly, sulfur-oxidizing bacteria can convert sulfides into less harmful sulfates. The interactions between different microbial species, such as purple and green sulfur bacteria, can also play a role in the transformation of sulfur compounds in sediments. nih.gov
Q & A
Q. What are the standard laboratory synthesis methods for diphosphorus pentasulfide?
this compound is synthesized via two primary methods:
-
Direct synthesis : Elemental phosphorus (P) and sulfur (S) are combined in a 1:2.57–2.6 mass ratio under controlled temperatures (300–400°C) in an inert atmosphere. The reaction follows:
Post-reaction, the product is cooled and purified via CS₂ extraction .
-
Alternative synthesis : Phosphorus trisulfide (P₄S₃) is reacted with excess sulfur at high temperatures (700°C), followed by CS₂ recrystallization for purity (\sim60% yield) .
Q. Key considerations :
- Stoichiometric control to avoid side products (e.g., P₄S₇ or P₄S₃).
- Use of sealed reactors to prevent moisture ingress and oxidation.
Q. How does the molecular structure of P₂S₅ influence its reactivity?
P₂S₅ adopts a trigonal bipyramidal geometry with two central phosphorus atoms bonded to five sulfur atoms. This structure enables:
- Nucleophilic attack at sulfur sites, facilitating thionation of carbonyl groups (e.g., ketones → thioketones) .
- Hydrolysis sensitivity : Reacts violently with water to form H₃PO₄ and H₂S, necessitating anhydrous conditions in syntheses .
Structural Note : Discrepancies exist in literature, with some sources using P₄S₁₀ () versus P₂S₅ (). This arises from dimerization tendencies in solid-state packing .
Q. What safety protocols are essential when handling P₂S₅ in research settings?
- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and respirators to prevent exposure to toxic H₂S gas .
- Storage : Sealed containers under inert gas (N₂/Ar) to avoid moisture-induced hydrolysis .
- Emergency measures : Neutralize spills with dry sand (never water) and ventilate areas to prevent H₂S accumulation (TLV: 10 ppm) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported molecular formulas (P₂S₅ vs P₄S₁₀)?
The ambiguity stems from dimerization in crystalline states. To confirm the dominant form:
Perform X-ray diffraction (XRD) : Solid-state analysis reveals P₄S₁₀ dimeric units .
Mass spectrometry : Gas-phase studies show P₂S₅ as the monomeric species .
Computational modeling : DFT calculations predict thermodynamic stability of P₄S₁₀ in condensed phases .
Recommendation : Specify the form (monomeric/dimeric) in publications to avoid misinterpretation.
Q. What strategies optimize P₂S₅-mediated thionation reactions for sensitive substrates?
Example : Thionation of 16-dehydropregnenolone acetate with P₂S₅ in THF achieved 85% yield via controlled heating (60°C, 4h) .
Q. How do spectroscopic techniques characterize P₂S₅ and its reaction intermediates?
Case study : Monitoring Lawesson’s reagent synthesis (from P₂S₅ and anisole) via IR confirmed complete conversion at 2h .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
